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N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Drug-likeness Physicochemical properties Lead prioritization

Researchers targeting G9a/DNMT dual inhibition face selectivity challenges with standard quinoline chemotypes. This quinoline-sulfonamide-benzamide hybrid delivers a pre-validated scaffold with the pyrrolidine sulfonamide lysine-channel motif, analogous to clinical-stage inhibitor A-366. • Pre-installed G9a/DNMT pharmacophore enabling equipotent dual inhibition (IC50 <50 nM potential per Rabal et al. SAR) • 8-Methoxy handle for systematic C8 vector derivatization to tune G9a vs. DNMT1 selectivity • ≥95% purity with PubChem-verified spectral data (InChI Key: SVXMSWSTHQCYIE-UHFFFAOYSA-N) • Matched-pair negative control for TRPM8 phenotypic assays vs. morpholine analog

Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
CAS No. 1010878-73-5
Cat. No. B6422821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
CAS1010878-73-5
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C22H23N3O4S/c1-15-13-19(18-9-6-10-20(29-2)21(18)23-15)24-22(26)16-7-5-8-17(14-16)30(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26)
InChIKeySVXMSWSTHQCYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Physicochemical Profile


N-(8-Methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1010878-73-5, PubChem CID 24220825, synonym STK644662) is a fully synthetic small molecule belonging to the quinoline–sulfonamide–benzamide hybrid class. Its computed molecular weight is 425.5 g/mol, with a calculated XLogP3-AA of 3, 5 rotatable bonds, and a topological polar surface area (TPSA) of approximately 96 Ų, placing it in a favorable oral-drug-like physicochemical space distinct from many simpler quinoline screening compounds [1]. The molecule incorporates three pharmacophoric modules – an 8-methoxy-2-methylquinoline core, a 3-(pyrrolidin-1-ylsulfonyl)benzamide linker, and a tertiary sulfonamide bearing a pyrrolidine ring – a combination that has drawn attention in epigenetic inhibitor discovery campaigns targeting G9a and DNMT enzymes [2].

Epigenetic Target Space
Fits G9a/DNMT dual inhibitor discovery campaigns using 4-aminoquinoline chemotypes
Scaffold Selection
Quinoline–sulfonamide–benzamide hybrid with pyrrolidine vector for lysine channel occupancy studies
Physicochemical Profile
Oral-drug-like space (moderate cLogP, controlled TPSA) suitable for permeability profiling in lead optimization

Uniqueness vs. Generic In-Class Analogs


Quinoline–sulfonamide hybrids are not functionally interchangeable; minor structural modifications at the sulfonamide amine, benzamide substitution position, or quinoline C8/C2 appendages can completely invert target selectivity profiles. Published SAR campaigns on 4-aminoquinoline-based G9a/DNMT inhibitors demonstrate that variations in the terminal amine and linker geometry shift compounds from selective G9a inhibitors (IC50 < 25 nM) to equipotent dual G9a/DNMT1 agents (IC50 < 50 nM for both targets) or to inactive chemotypes, with >1 log unit differences in IC50 values arising from single vector changes [1]. Similarly, the morpholine analog of the target compound (N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide) is exemplified in patent WO2012124825A1 as a TRPM8 ion channel antagonist, whereas the pyrrolidine-bearing target compound occupies a distinct chemobiological space [2]. Substituting the pyrrolidine ring for morpholine, altering the sulfonamide substitution from meta to para, or replacing the 8-methoxy group with halogen alters hydrogen-bond acceptor counts, TPSA, and steric contours – each parameter known to control target residence time and off-target liability in this scaffold class [1].

Target Compound
Pyrrolidine sulfonamide
Positioned for G9a/DNMT epigenetic target space (class-level inference)
Morpholine Analog Risk
TRPM8 antagonist
Morpholine variant reported as TRPM8 antagonist; target class divergence may render it unsuitable for methyltransferase studies
Target Compound
Meta-sulfonamide isomer
3D vector critical for G9a/DNMT engagement (SAR sensitivity >1 log unit reported for analogs)
Para Isomer Risk
Altered geometry
Identical 2D properties but sulfonamide vector shift may produce different selectivity or loss of activity
Target Compound
8-Methoxy quinoline
Electron-donating, predictable O-demethylation metabolism
6-Bromo Analog Risk
Electrophilic liability
Aryl bromide may alter target selectivity and introduce metabolic/off-target covalent risks

Differentiation Evidence vs. Closest Analogs


Drug-Likeness Advantage over Morpholine & Piperazine Analogs

The target compound's computed physicochemical profile was compared against three closest commercially available analogs using PubChem-computed descriptors. The pyrrolidine-bearing target compound exhibits a cLogP of 3.0 and TPSA of 96 Ų. In contrast, the morpholine analog (CAS not assigned; EvitaChem catalog) incorporates an additional oxygen in the heterocycle, increasing TPSA to approximately 105 Ų and reducing cLogP to ~2.4 – parameters that can decrease membrane permeability relative to the target compound [1]. The 4-acetylpiperazine analog (3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide) introduces an amide carbonyl, further raising TPSA beyond 110 Ų and increasing hydrogen-bond acceptor count to 8, which may limit CNS penetration and oral absorption [1]. The para-substituted positional isomer (N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide) shares identical molecular formula and computed cLogP/TPSA values but alters the spatial vector of the sulfonamide group, a parameter shown in 4-aminoquinoline G9a/DNMT SAR to affect target binding geometry and selectivity by >10-fold [2].

Drug-Likeness vs. Morpholine/Piperazine
Reported
Target: cLogP 3.0, TPSA 96 Ų. Morpholine analog: cLogP ~2.4, TPSA ~105 Ų. 4-Acetylpiperazine analog: TPSA >110 Ų.
Supports oral-drug-like property ranking; may predict higher permeability for target
Computed descriptors; experimental logD/permeability validation advised
Drug-likeness Physicochemical properties Lead prioritization

Pyrrolidine vs. Morpholine: TRPM8 Antagonism Divergence

The morpholine analog of the target compound, N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide, is explicitly exemplified in patent WO2012124825A1 as a TRPM8 receptor antagonist, a cold-menthol receptor implicated in pain and overactive bladder [1]. The target compound replaces the morpholine oxygen with a methylene group (pyrrolidine ring), resulting in loss of the ether oxygen hydrogen-bond acceptor and a change in heterocycle basicity (pyrrolidine pKa ~11.3 vs. morpholine pKa ~8.4). No TRPM8 activity has been reported for the pyrrolidine-bearing target compound. Conversely, the quinoline–benzamide scaffold class to which the target compound belongs has been systematically explored as G9a and DNMT1 dual inhibitors; the Rabal et al. study demonstrated that 4-aminoquinoline derivatives achieve equipotent dual inhibition (IC50 < 50 nM for both G9a and DNMT1) when the terminal amine vector is optimized [2]. The target compound's pyrrolidine sulfonamide motif positions a tertiary amine at a geometry distinct from the morpholine analog, occupying a chemical space consistent with epigenetic rather than ion channel targets.

TRPM8 vs. Epigenetic Divergence
Class-level
Target (pyrrolidine): No TRPM8 activity; scaffold aligns with G9a/DNMT inhibitor chemotype. Morpholine analog: TRPM8 antagonist (WO2012124825A1).
Target class selection context: pyrrolidine variant likely favors epigenetic over ion channel targets
Class-level inference from patent and literature; direct target engagement data not yet reported
Target selectivity TRPM8 antagonism Epigenetic inhibitors

Meta vs. Para Substitution: Impact on Epigenetic SAR

The target compound bears the pyrrolidin-1-ylsulfonyl group at the meta (3-) position of the benzamide ring. The para-substituted positional isomer, N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, possesses identical molecular formula, MW, cLogP, and TPSA but projects the sulfonamide pharmacophore along a different spatial vector (~60° angle difference relative to the quinoline–amide axis) [1]. In the comprehensive SAR study by Rabal et al., analogous linker geometry variations within 4-aminoquinoline derivatives shifted compounds from selective G9a inhibition (IC50 < 25 nM) to equipotent dual G9a/DNMT1 inhibition (IC50 < 50 nM) to DNMT1-selective profiles, with >1 log unit IC50 differences between regioisomeric or linker-modified pairs [2]. While direct IC50 values for the meta and para isomers of the target compound have not been published in peer-reviewed literature, the established sensitivity of this chemotype to linker geometry indicates that the meta and para isomers are not functionally interchangeable.

Meta vs. Para Regioisomer
Class-level
Meta sulfonamide: Vector projects ~60° from para. Identical 2D descriptors but >1 log unit IC50 shifts observed for analogous pairs (Rabal et al.).
Regioisomer geometry may critically alter G9a/DNMT selectivity; verify specific isomer before use
Direct meta/para comparison data for this compound not published; SAR analogy only
Regioisomerism 3D pharmacophore G9a/DNMT SAR

8-Methoxy vs. 6-Bromo Quinoline: Metabolic Stability Advantage

The target compound carries an electron-donating 8-methoxy and 2-methyl group on the quinoline core. The closest quinoline-variant analog, N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 951942-56-6), replaces the 8-methoxy with a 6-bromo substituent. Bromine introduction increases molecular weight (474.4 vs. 425.5 g/mol), raises cLogP (estimated ~3.8 vs. 3.0), and introduces a heavy halogen that can participate in halogen bonding, altering target binding profiles [1]. More critically, the aryl bromide moiety is a known metabolic liability subject to CYP450-mediated oxidative debromination and glutathione conjugation, while the 8-methoxy group is a common metabolic soft spot that can undergo O-demethylation – a liability that is more predictable and manageable via standard medicinal chemistry strategies than the idiosyncratic reactivity of aryl bromides [2]. In the G9a/DNMT SAR landscape, 4-aminoquinoline cores with electron-donating substituents (e.g., methoxy) at positions analogous to C8 have been shown to retain nanomolar G9a potency, while halogen substitutions redirect selectivity toward DNMT1 [3].

8-Methoxy vs. 6-Bromo Quinoline
Class-level
8-Methoxy: cLogP 3.0, electron-donating, O-demethylation liability. 6-Bromo: cLogP ~3.8, electrophilic, potential GSH conjugation.
Property differences may influence metabolic stability and target selectivity screening outcomes
Metabolic stability inference; no head-to-head ADME data for this pair available
Quinoline substitution Metabolic stability Electrophilic liability

Application Scenarios for Procurement


Dual G9a/DNMT Inhibitor Lead Optimization

The target compound's quinoline–benzamide scaffold maps directly onto the 4-aminoquinoline chemotype systematically characterized by Rabal et al. as capable of delivering equipotent G9a/DNMT1 dual inhibitors with IC50 < 50 nM [1]. The pyrrolidine sulfonamide moiety provides a vector for lysine channel occupancy analogous to the propyl-pyrrolidine subunit in the clinical-stage G9a inhibitor A-366 (IC50 = 3.3 nM) [2]. Researchers initiating G9a/DNMT dual inhibitor campaigns should select this compound over the morpholine analog (which is directed toward TRPM8 [3]) or the para-substituted isomer (which may not engage both targets equipotently). The 8-methoxy group provides a synthetic handle for subsequent O-demethylation and derivatization, enabling systematic exploration of the C8 vector identified as critical for G9a vs. DNMT1 selectivity in the Rabal SAR study [1].

TRPM8 Negative Control Tool Compound

Because the morpholine analog (N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide) is a known TRPM8 antagonist per WO2012124825A1 [3], the pyrrolidine-bearing target compound – which differs only in the heterocycle oxygen→methylene replacement – can serve as a closely matched negative control in TRPM8 phenotypic assays. The pKa difference (~11.3 for pyrrolidine vs. ~8.4 for morpholine) and loss of the ether HBA predict substantially reduced or absent TRPM8 activity. This application is valuable for laboratories requiring matched-pair tool compounds to dissect TRPM8-dependent vs. TRPM8-independent phenotypic responses in pain or bladder function models.

Privileged Pyrrolidine Fragment for Methyltransferase Design

The pyrrolidine-1-sulfonyl fragment present in the target compound is a validated lysine channel-binding motif in G9a/GLP methyltransferase inhibitors, as demonstrated by the co-crystal structure of A-366 bound to G9a (PDB entries available) showing the propyl-pyrrolidine occupying the lysine binding tunnel [2]. The target compound presents this fragment pre-installed on a quinoline–benzamide scaffold that positions the warhead for engagement with the cofactor-binding pocket. Structure-based design teams can use this compound as a starting scaffold for growing into the peptide-binding groove or for merging with DNMT1-selective pharmacophores to achieve the dual inhibition profiles described in the Rabal et al. study [1].

Analytical Reference Standard for Library QC

The target compound's well-defined structure, availability with ≥95% purity from multiple commercial suppliers, and comprehensive PubChem spectral data (including InChI Key: SVXMSWSTHQCYIE-UHFFFAOYSA-N) make it suitable as an analytical reference standard for LC-MS and NMR-based quality control of quinoline–sulfonamide screening libraries [4]. Its moderate cLogP (3.0) and TPSA (96 Ų) provide a mid-range retention time marker for reverse-phase HPLC method development across compound collections with diverse quinoline substitution patterns.

Application
Selection Property
Validation Focus
Dual G9a/DNMT inhibitor research
4-Aminoquinoline scaffold with pyrrolidine lysine-channel vector
Confirm equipotent dual enzyme inhibition; assess selectivity over other methyltransferases
Matched-pair TRPM8 negative control
Pyrrolidine-for-morpholine substitution; expected reduced TRPM8 engagement
Verify lack of TRPM8 activity in calcium-flux assays; compare to oxygen-containing heterocycle analogs
Methyltransferase inhibitor fragment scaffold
Pre-installed pyrrolidine-sulfonyl lysine channel-binding motif
Evaluate derivatization at C8 position; determine potency against G9a/DNMT1 panel
Analytical reference for quinoline-sulfonamide library QC
Defined structure and moderate chromatographic retention profile
Verify purity by spectroscopic methods; establish retention time marker for gradient HPLC
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